An In-Depth Technical Guide to the Chemical Structure and Bonding of (H-Gly)2-(cys-OH)2 (Cystinyl-bis-glycine)
An In-Depth Technical Guide to the Chemical Structure and Bonding of (H-Gly)2-(cys-OH)2 (Cystinyl-bis-glycine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(H-Gly)2-(cys-OH)2, also known as Cystinyl-bis-glycine, is a disulfide-linked dimeric peptide of significant interest in various scientific domains. Comprising two units of the dipeptide glycyl-cysteine (Gly-Cys) joined by a disulfide bond, this molecule serves as a fundamental model for studying the structure and function of disulfide bridges in larger peptides and proteins.[1][2] Its intrinsic antioxidant properties and its role as an intermediate in glutathione metabolism also make it a relevant subject for research in drug development and cosmetics.[1] This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and characterization of (H-Gly)2-(cys-OH)2, offering field-proven insights for researchers and drug development professionals.
Chemical Structure and Bonding
(H-Gly)2-(cys-OH)2 is a symmetrical molecule with the chemical formula C₁₀H₁₈N₄O₆S₂.[3] The core of its structure is the disulfide bond (-S-S-) that covalently links the sulfur atoms of the two cysteine residues. This disulfide bridge is the most notable feature of the molecule, imparting significant conformational constraints and influencing its overall three-dimensional shape.[4]
Covalent Bonding
The primary structure of (H-Gly)2-(cys-OH)2 is defined by a series of covalent bonds:
-
Peptide Bonds: Within each glycyl-cysteine monomer, a peptide bond (-CO-NH-) links the carboxyl group of the glycine residue to the amino group of the cysteine residue. These bonds are planar and rigid due to resonance delocalization, which restricts rotation and influences the local conformation of the peptide backbone.
-
Disulfide Bond: The intermolecular disulfide bond is formed by the oxidation of the thiol groups (-SH) of two separate H-Gly-Cys-OH molecules. This covalent linkage is crucial for the stability of the dimeric structure.[5]
-
Other Covalent Bonds: The molecule also contains a network of single covalent bonds within the glycine and cysteine residues, including C-C, C-N, C-O, C-H, S-H (in the reduced form), and O-H bonds.
Non-Covalent Interactions and 3D Conformation
While the disulfide bond is the primary determinant of the dimeric structure, non-covalent interactions play a subtle yet important role in the molecule's overall conformation and its interactions with the surrounding environment. These can include:
-
Hydrogen Bonding: Intramolecular hydrogen bonds can form between the amide protons and carbonyl oxygens of the peptide backbone, as well as with the terminal amino and carboxyl groups. Intermolecular hydrogen bonds with solvent molecules (e.g., water) are also significant.
-
Van der Waals Forces: These weak, short-range interactions contribute to the overall packing and conformation of the molecule.
The conformational flexibility of (H-Gly)2-(cys-OH)2 is significantly reduced compared to its monomeric precursor due to the constraint imposed by the disulfide bridge.[6] The resulting three-dimensional structure is a key determinant of its biological activity and physicochemical properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (H-Gly)2-(cys-OH)2 is essential for its handling, formulation, and application in research and development.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₈N₄O₆S₂ | [3] |
| Molecular Weight | 354.4 g/mol | [3] |
| CAS Number | 7729-20-6 | [3] |
| IUPAC Name | 2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid | |
| Solubility | Soluble in PBS (pH 7.2) at 1 mg/mL. | [3] |
| pKa Values | The pKa of the thiol group in cysteine is approximately 8.0-8.5 in a typical peptide environment. The terminal amino and carboxyl groups will have pKa values characteristic of small peptides, generally around 8-9 for the amino group and 3-4 for the carboxyl group.[7][8] | |
| Stability | Stable for at least 4 years when stored at -20°C. Disulfide bonds are generally stable but can be reduced by reducing agents or undergo exchange reactions under certain conditions.[3][9] |
Synthesis and Purification
The synthesis of (H-Gly)2-(cys-OH)2 is typically achieved through a two-step process: first, the synthesis of the linear precursor peptide, H-Gly-Cys-OH, followed by its oxidative dimerization to form the disulfide bond.
Synthesis of the Linear Precursor (H-Gly-Cys-OH)
Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common and efficient method for preparing the H-Gly-Cys-OH precursor.[10]
Workflow for Fmoc-SPPS of H-Gly-Cys-OH
Workflow for the Solid-Phase Synthesis of H-Gly-Cys-OH.
Detailed Protocol for Fmoc-SPPS of H-Gly-Cys-OH:
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin, which is suitable for the synthesis of C-terminal acid peptides and allows for mild cleavage conditions. Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[3]
-
First Amino Acid Coupling (Cysteine): Couple Fmoc-Cys(Trt)-OH to the resin. The trityl (Trt) group is a common acid-labile protecting group for the cysteine thiol, preventing unwanted side reactions during synthesis.
-
Capping: After coupling, cap any unreacted sites on the resin using a capping mixture (e.g., acetic anhydride/pyridine in DMF) to prevent the formation of deletion sequences.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of cysteine using a solution of 20% piperidine in DMF.[3]
-
Second Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH to the deprotected N-terminus of the resin-bound cysteine. A coupling agent such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is commonly used to facilitate peptide bond formation.[3]
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Trt protecting group from the cysteine thiol using a cleavage cocktail. A common cocktail is trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 TFA:TIS:H₂O) to prevent side reactions.
-
Purification of H-Gly-Cys-OH: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Oxidative Dimerization to Form (H-Gly)2-(cys-OH)2
Once the purified H-Gly-Cys-OH monomer is obtained, the disulfide bond is formed through oxidation. Several methods can be employed for this step.
Oxidation Methods for Disulfide Bond Formation
Common oxidation methods for disulfide bond formation.
Detailed Protocol for Air Oxidation:
-
Dissolution: Dissolve the purified H-Gly-Cys-OH in a suitable buffer, such as 0.1 M ammonium bicarbonate, at a concentration of 0.1 - 10 mg/mL. The pH should be adjusted to a slightly basic range (pH 7.5-8.5) to facilitate the deprotonation of the thiol group, which is the reactive species in the oxidation reaction.
-
Oxidation: Stir the solution vigorously in a vessel open to the atmosphere. The oxygen in the air will act as the oxidizing agent.
-
Monitoring: Monitor the progress of the reaction by RP-HPLC. The dimer will have a different retention time than the monomer. The reaction is typically complete within 4-24 hours.
-
Purification: Once the reaction is complete, acidify the solution with TFA and purify the final product, (H-Gly)2-(cys-OH)2, by RP-HPLC.
Alternative Oxidation Protocols:
-
DMSO Oxidation: Dissolve the peptide in an acidic solution (e.g., acetic acid) and add DMSO (10% by volume). Stir for 4-24 hours and monitor by HPLC.
-
Iodine Oxidation: Dissolve the peptide in an acidic solvent mixture (e.g., acetic acid/water or methanol/water) and add a solution of iodine in methanol dropwise until a persistent yellow color is observed. Quench the excess iodine with ascorbic acid.
Purification by RP-HPLC
Reverse-phase HPLC is the standard method for purifying both the linear precursor and the final dimeric product.
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5-95% B over 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
Characterization Techniques
A combination of analytical techniques is used to confirm the identity, purity, and structure of (H-Gly)2-(cys-OH)2.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight of the synthesized peptide.
-
Expected Molecular Ion: For (H-Gly)2-(cys-OH)2 (C₁₀H₁₈N₄O₆S₂), the monoisotopic mass is approximately 354.06 Da. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 355.07.
-
Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the sequence. In collision-induced dissociation (CID), fragmentation of the peptide backbone is expected, producing b- and y-ions, while the disulfide bond often remains intact.[11] Electron-transfer dissociation (ETD) is more likely to cleave the disulfide bond, providing direct evidence of the linkage.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the glycine and cysteine residues. The α-protons of glycine and cysteine, the β-protons of cysteine, and the amide protons will have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum is particularly useful for confirming the formation of the disulfide bond. The chemical shift of the β-carbon (Cβ) of cysteine is highly sensitive to its oxidation state. In the reduced form (thiol), the Cβ chemical shift is typically around 28 ppm, while in the oxidized form (disulfide), it shifts downfield to approximately 40 ppm.[12][13][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both purification and purity assessment. A single, sharp peak in the chromatogram of the final product indicates high purity.
Reactivity and Stability
The chemical reactivity of (H-Gly)2-(cys-OH)2 is dominated by the disulfide bond.
-
Reduction: The disulfide bond can be readily reduced back to two thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reaction is reversible.
-
Oxidation: Further oxidation of the disulfide bond is possible under harsh conditions, leading to the formation of sulfinic and sulfonic acids.
-
Stability: Disulfide bonds are generally stable under physiological conditions. However, they can undergo thiol-disulfide exchange reactions in the presence of free thiols. The stability of the peptide is also pH and temperature-dependent.
Applications in Research and Drug Development
The unique properties of (H-Gly)2-(cys-OH)2 make it a valuable tool in several areas:
-
Model for Disulfide Bond Studies: Its simple and well-defined structure makes it an excellent model system for studying the formation, stability, and reactivity of disulfide bonds in more complex biological systems.
-
Antioxidant Research: As a component of the glutathione metabolic pathway, it is relevant to studies on oxidative stress and the development of antioxidant therapies.[1]
-
Drug Delivery and Formulation: The ability to form and break disulfide bonds in response to the redox environment of the body is a strategy being explored for targeted drug delivery.
-
Cosmetics: Due to its antioxidant properties, it has potential applications in skincare formulations to protect against oxidative damage.
Conclusion
(H-Gly)2-(cys-OH)2, or Cystinyl-bis-glycine, is a fundamentally important molecule for understanding the chemistry of disulfide bonds in peptides. Its synthesis, while requiring careful control of protecting group strategy and oxidation conditions, is achievable through standard peptide chemistry techniques. The comprehensive characterization of this molecule using a suite of analytical methods provides a solid foundation for its use in a wide range of research and development applications, from fundamental biochemical studies to the design of novel therapeutics and cosmeceuticals. This guide provides the necessary technical information for scientists and researchers to confidently work with and explore the potential of this versatile dimeric peptide.
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